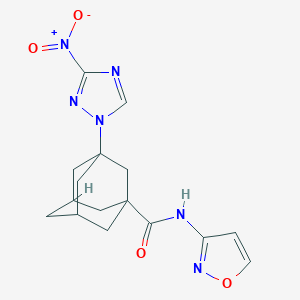
3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(3-isoxazolyl)-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(3-isoxazolyl)-1-adamantanecarboxamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(3-isoxazolyl)-1-adamantanecarboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(3-isoxazolyl)-1-adamantanecarboxamide can have a range of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, and to reduce the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(3-isoxazolyl)-1-adamantanecarboxamide in lab experiments is its potential as a novel anti-tumor and anti-inflammatory agent. However, its mechanism of action is not fully understood, and further research is needed to determine its efficacy and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(3-isoxazolyl)-1-adamantanecarboxamide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further research is needed to determine its efficacy in clinical trials. Another area of interest is its potential as a tool for studying the mechanisms of tumor growth and inflammation. Finally, there is potential for the development of new compounds based on the structure of 3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(3-isoxazolyl)-1-adamantanecarboxamide, which could have even greater efficacy and fewer side effects.
Synthesemethoden
The synthesis of 3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(3-isoxazolyl)-1-adamantanecarboxamide involves the reaction of 3-nitro-1H-1,2,4-triazole and 3-isoxazolylamine with 1-adamantanecarboxylic acid chloride. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(3-isoxazolyl)-1-adamantanecarboxamide has shown potential applications in various scientific research fields. It has been studied for its anti-tumor properties, and has been shown to inhibit the growth of certain types of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, and has been shown to reduce inflammation in animal models.
Eigenschaften
Molekularformel |
C16H18N6O4 |
|---|---|
Molekulargewicht |
358.35 g/mol |
IUPAC-Name |
3-(3-nitro-1,2,4-triazol-1-yl)-N-(1,2-oxazol-3-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C16H18N6O4/c23-13(18-12-1-2-26-20-12)15-4-10-3-11(5-15)7-16(6-10,8-15)21-9-17-14(19-21)22(24)25/h1-2,9-11H,3-8H2,(H,18,20,23) |
InChI-Schlüssel |
QABQQUNIBCFPIE-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NC5=NOC=C5 |
Kanonische SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NC5=NOC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-dimethyl-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B280365.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B280367.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280371.png)
![N-[4-(diethylamino)phenyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280372.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B280373.png)


![1-ethyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280383.png)



![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline](/img/structure/B280389.png)